molecular formula C19H22ClNO2 B590118 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride CAS No. 1013330-27-2

1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride

Cat. No.: B590118
CAS No.: 1013330-27-2
M. Wt: 331.84
InChI Key: ZYCYFWKVUMKRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride is a chemical compound with the molecular formula C19H22ClNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl chloride and phenylacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Intermediate: The intermediate product, 1-benzyl-4-phenylpiperidine, is formed through a nucleophilic substitution reaction.

    Carboxylation: The intermediate is then carboxylated using carbon dioxide to form 1-Benzyl-4-phenyl-4-piperidinecarboxylic acid.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the acid with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-benzyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16;/h1-10H,11-15H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCYFWKVUMKRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.